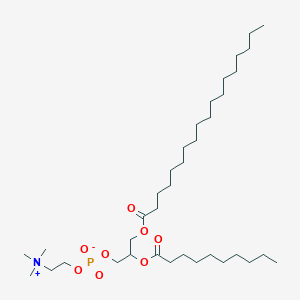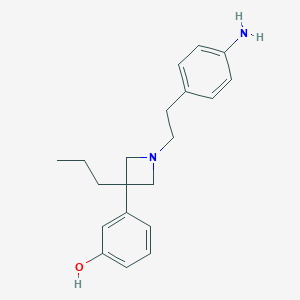
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-, commonly known as AZD-2423, is a novel compound that has been developed for scientific research purposes. It is a potent and selective dopamine D2 receptor agonist that has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of AZD-2423 involves the activation of dopamine D2 receptors, which are G protein-coupled receptors that are widely expressed in the brain. Upon activation, these receptors initiate a signaling cascade that leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of mood, movement, and reward. AZD-2423 has been shown to selectively activate these receptors and elicit a response that is similar to that of dopamine.
Effets Biochimiques Et Physiologiques
AZD-2423 has been found to have several biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its antipsychotic and anti-Parkinsonian effects. It has also been found to reduce drug-seeking behavior in animal models of addiction, which suggests that it may have potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-2423 has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on AZD-2423, including its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of AZD-2423 and related compounds may lead to the development of more potent and selective dopamine D2 receptor agonists.
Méthodes De Synthèse
The synthesis of AZD-2423 involves a multi-step process that includes the reaction of p-aminophenethylamine with ethyl 3-bromopropionate to form the intermediate compound. This intermediate is then reacted with sodium azide to form the corresponding azide, which is further reduced with hydrogen gas over palladium on carbon to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
AZD-2423 has been developed for scientific research purposes and has shown potential in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of several disorders such as schizophrenia, Parkinson's disease, and drug addiction. AZD-2423 has been shown to activate these receptors and elicit a response that is similar to that of dopamine, which makes it a potential therapeutic agent for these disorders.
Propriétés
Numéro CAS |
17191-58-1 |
|---|---|
Nom du produit |
Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)- |
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-[1-[2-(4-aminophenyl)ethyl]-3-propylazetidin-3-yl]phenol |
InChI |
InChI=1S/C20H26N2O/c1-2-11-20(17-4-3-5-19(23)13-17)14-22(15-20)12-10-16-6-8-18(21)9-7-16/h3-9,13,23H,2,10-12,14-15,21H2,1H3 |
Clé InChI |
BEWSBBJIGKWVBO-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
SMILES canonique |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
Autres numéros CAS |
17191-58-1 |
Synonymes |
1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



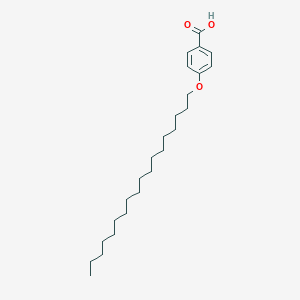

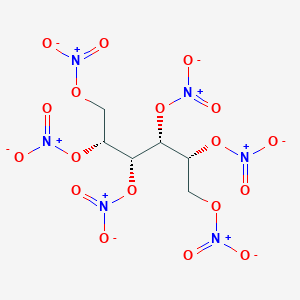

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
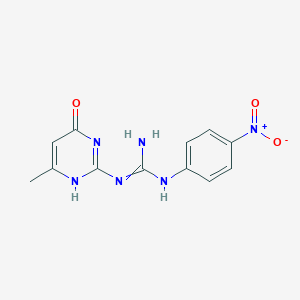
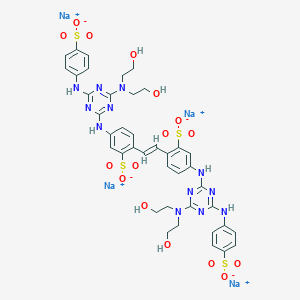
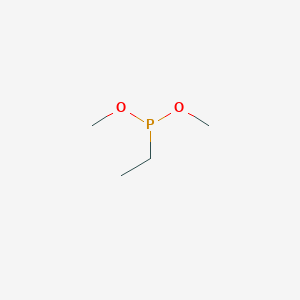
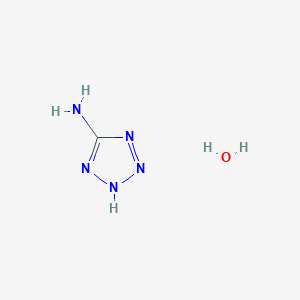
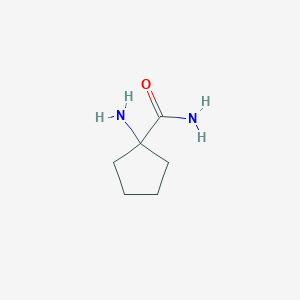
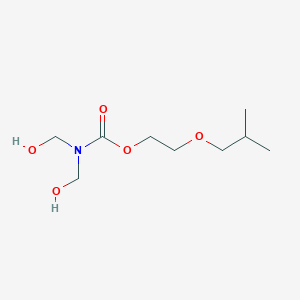
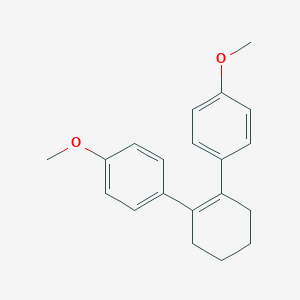
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
